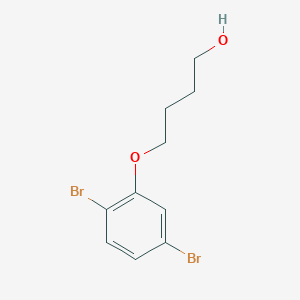

4-(2,5-Dibromophenoxy)butan-1-ol

説明

4-(2,5-Dibromophenoxy)butan-1-ol is a brominated aromatic ether alcohol characterized by a butan-1-ol chain linked to a 2,5-dibromophenoxy group. This structural motif combines the hydrophobicity of the brominated aromatic ring with the polar hydroxy group, making it a candidate for diverse biological and chemical applications.

特性

分子式 |

C10H12Br2O2 |

|---|---|

分子量 |

324.01 g/mol |

IUPAC名 |

4-(2,5-dibromophenoxy)butan-1-ol |

InChI |

InChI=1S/C10H12Br2O2/c11-8-3-4-9(12)10(7-8)14-6-2-1-5-13/h3-4,7,13H,1-2,5-6H2 |

InChIキー |

JYYKRWWMFABZMF-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C(C=C1Br)OCCCCO)Br |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues with Modified Phenoxy Substituents

The antimigratory activity of brominated phenoxy derivatives has been extensively studied. Key findings from analogs include:

- Moloka’iamine (3-(4-(2-aminoethyl)-2,6-dibromophenoxy)propan-1-amine): This compound shares the dibromophenoxy group but incorporates an aminoethyl side chain and a shorter propan-1-amine backbone. It demonstrated >50% inhibition of cell migration at 30 and 10 μM, highlighting the importance of the dibromophenoxy moiety in bioactivity .

- Ceratinine C ((2R,3S)-3-(1-(5,7-dibromo-4-methylindolin-6-yloxy)ethyl)oxiran-2-amine): Replacing the dibromophenoxy group with a dibromo-4-methylindolin-6-yloxy group reduced antimigratory activity, suggesting that the planar aromatic phenoxy structure is critical for efficacy .

- 4-(3,4-Bis(benzyloxy)phenyl)butan-1-ol (ATB1095): Synthesized via esterification of 4-(3,4-dimethoxyphenyl)butanoic acid, this analog substitutes bromine with benzyloxy and methoxy groups.

Key Insight: Bromination at the phenoxy ring enhances bioactivity in antimigratory assays, whereas bulkier or non-aromatic substituents (e.g., indolinyloxy) diminish efficacy.

Alkoxy Chain-Length Variants in Pheromone Activity

Alkoxybutanol derivatives with long alkyl chains exhibit pheromone-like behavior in insects:

- 4-(n-Heptyloxy)butan-1-ol: Identified as a male-produced pheromone component in Anoplophora chinensis (citrus longhorned beetle), this compound attracts both sexes when blended with its aldehyde derivative. Antennal responsiveness is strong to the alcohol but absent for the aldehyde, emphasizing the role of the hydroxy group in receptor interaction .

- Blended Activity with (3E,6E)-α-Farnesene: Combining 4-(n-heptyloxy)butan-1-ol with the sesquiterpene (3E,6E)-α-farnesene significantly increased attraction in Anoplophora glabripennis, suggesting synergistic effects between alkoxy alcohols and terpenes .

Key Insight: Alkoxy chain length and terminal hydroxy groups are critical for pheromone activity, whereas brominated phenoxy analogs prioritize electronic and steric effects for therapeutic applications.

Data Tables

Table 1: Structural and Functional Comparison of Key Analogs

Table 2: Impact of Substituent Modifications on Activity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。